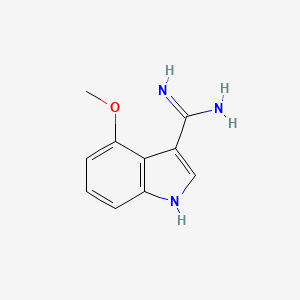

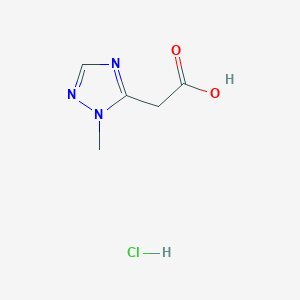

![molecular formula C8H6N2O2S B1461164 Methyl thieno[2,3-d]pyrimidine-4-carboxylate CAS No. 175293-84-2](/img/structure/B1461164.png)

Methyl thieno[2,3-d]pyrimidine-4-carboxylate

Übersicht

Beschreibung

“Methyl thieno[2,3-d]pyrimidine-4-carboxylate” is a chemical compound that has been used in various studies. It is a yellowish-white crystal . It is a structural analog of purines and is widely represented in medicinal chemistry .

Synthesis Analysis

The compound can be synthesized by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . Another method involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of “Methyl thieno[2,3-d]pyrimidine-4-carboxylate” includes a thienopyrimidine nucleus . The compound has various functional groups including NH, C=O, C=N, C=C, and C–N lactam .Chemical Reactions Analysis

“Methyl thieno[2,3-d]pyrimidine-4-carboxylate” can undergo various chemical reactions. For example, it can be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .Physical And Chemical Properties Analysis

“Methyl thieno[2,3-d]pyrimidine-4-carboxylate” is a yellowish-white crystal with a melting point of 237–239 °C . It has various functional groups including NH, C=O, C=N, C=C, and C–N lactam .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Methyl thieno[2,3-d]pyrimidine-4-carboxylate derivatives have shown promising results in the fight against cancer. They exhibit cytotoxicity and antiproliferative activity against breast cancer cell lines such as MFC-7 and MDA-MB-231 . The compounds’ ability to selectively target cancer cells while sparing healthy cells makes them suitable for further experiments to establish their antitumor activity.

Enzyme Inhibition

These compounds are also being explored for their potential to inhibit enzymes that are critical to cancer progression. By targeting protein kinases (PKs), which are involved in cell proliferation and differentiation, thieno[2,3-d]pyrimidine derivatives can disrupt oncogenic pathways and serve as PK inhibitors in cancer treatment .

Tubulin Dynamics Interference

In the realm of leukemia, lymphoma, and various solid tumors, certain derivatives of Methyl thieno[2,3-d]pyrimidine-4-carboxylate have been identified as microtubule targeting agents (MTAs). They bind to tubulin, interrupting its dynamics, which is a recognized strategy for the effective treatment of these cancers .

Antiproliferative Effects

Research has indicated that some thieno[2,3-d]pyrimidine derivatives can exert antiproliferative effects at the G1 phase against MCF-7 cells. This suggests their potential role in controlling the cell cycle and preventing the proliferation of cancer cells .

Structural Optimization for Drug Design

The structural and isoelectronic characteristics of thieno[2,3-d]pyrimidine-containing compounds are similar to those of purines, making them an attractive feature in pharmaceutical drug development. Their design is based on structural optimization to enhance their biological activity .

Pharmacological Properties

Beyond their anticancer properties, thieno[2,3-d]pyrimidine derivatives have been demonstrated to possess a wide range of pharmacological properties. These include antibacterial, antiviral, anti-inflammatory, and antiprotozoal activities, showcasing their versatility in medicinal chemistry .

Wirkmechanismus

Target of Action

Methyl thieno[2,3-d]pyrimidine-4-carboxylate and its derivatives have been tested in vitro against human and mouse cell lines Thienopyrimidine derivatives, a broader class of compounds that include methyl thieno[2,3-d]pyrimidine-4-carboxylate, have been reported to inhibit various enzymes and pathways .

Mode of Action

It’s known that thienopyrimidine derivatives can inhibit various enzymes, which can lead to the inhibition of several signal transduction pathways . This inhibition can lead to effects such as reduced cell proliferation and differentiation, which are key processes in the progression of diseases like cancer .

Biochemical Pathways

Thienopyrimidine derivatives have been reported to inhibit various enzymes and pathways, which can lead to effects such as reduced cell proliferation and differentiation .

Result of Action

The derivatives of Methyl thieno[2,3-d]pyrimidine-4-carboxylate have shown antiproliferative activity against certain cell lines . For instance, one of the derivatives revealed the best antiproliferative effect in respect to the MCF-7 cell line with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) .

Zukünftige Richtungen

Thienopyrimidine derivatives, including “Methyl thieno[2,3-d]pyrimidine-4-carboxylate”, hold a unique place in medicinal chemistry due to their various biological activities . They are structural analogs of purines and have become an attractive structural feature in the production of pharmaceutical drugs . Future research could focus on developing more efficient synthesis methods and exploring their potential therapeutic applications.

Eigenschaften

IUPAC Name |

methyl thieno[2,3-d]pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTPIRWSBCEFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CSC2=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thieno[2,3-d]pyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

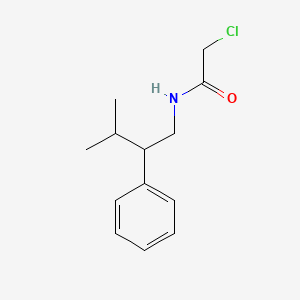

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)

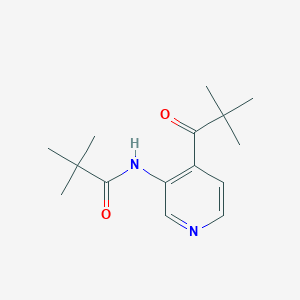

![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)

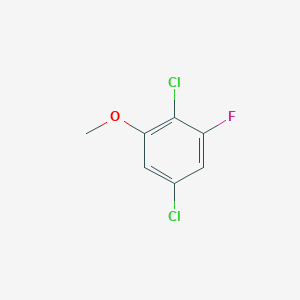

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)

![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)

![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)

![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)